molecular formula C18H25BrN2O2 B2917255 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide CAS No. 1396677-00-1

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide

Cat. No. B2917255
CAS RN: 1396677-00-1
M. Wt: 381.314
InChI Key: GTFOMMFAZGDQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential use as a research tool in the field of biochemistry and pharmacology.

Scientific Research Applications

Antidiabetic Potential

A study by Jung et al. (2017) explored the antidiabetic potential of a compound structurally related to 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide, known as SN158. This compound demonstrated effectiveness in activating PPARα/γ, which led to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake. In ob/ob mice, SN158 significantly reduced plasma levels of glucose, triglycerides, and free fatty acids without causing weight gain or hepatomegaly, indicating its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Antioxidant Properties

Li et al. (2012) discovered new nitrogen-containing bromophenols with potent radical scavenging activities. These compounds, derived from the marine red alga Rhodomela confervoides, demonstrated strong DPPH radical scavenging activity and moderate ABTS radical scavenging activity, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Chemical Analysis and Synthetic Pathways

Abiedalla et al. (2021) conducted a study on the N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, a category of novel psychoactive substances. This research involved the synthesis of these compounds and their gas chromatographic analysis, providing insights into their structural properties and potential applications (Abiedalla et al., 2021).

Bromination Methods

Lee et al. (2002) explored the bromination of activated arenes using Oxone® and sodium bromide, demonstrating the formation of bromoarene. This research contributes to the understanding of bromination techniques, which are crucial in the synthesis of brominated compounds like this compound (Lee et al., 2002).

Gene-Directed Enzyme Prodrug Therapy

Friedlos et al. (1997) investigated nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) for gene-directed enzyme prodrug therapy (GDEPT). This research provides insights into the potential medical applications of benzamide derivatives in cancer treatment (Friedlos et al., 1997).

properties

IUPAC Name

2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O2/c1-13(2)21(14(3)4)11-7-6-10-20-18(22)16-12-15(23-5)8-9-17(16)19/h8-9,12-14H,10-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFOMMFAZGDQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=C(C=CC(=C1)OC)Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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